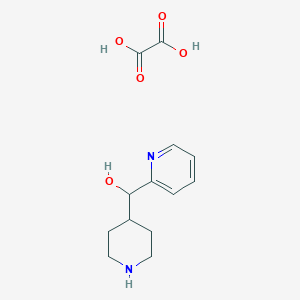

Piperidin-4-yl(pyridin-2-yl)methanol oxalate

Description

Properties

Molecular Formula |

C13H18N2O5 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

oxalic acid;piperidin-4-yl(pyridin-2-yl)methanol |

InChI |

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;3-1(4)2(5)6/h1-3,6,9,11-12,14H,4-5,7-8H2;(H,3,4)(H,5,6) |

InChI Key |

XGNLMOQSRZSYTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Grignard-Mediated Carbonyl Addition

- Reagents : Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), pyridine-2-carbaldehyde, 4-piperidone derivatives.

- Conditions : Ambient temperature (18–25°C) under nitrogen.

- Procedure :

- Yield : ~65–75% (estimated from analogous syntheses).

Advantages : Avoids cryogenic conditions; scalable for industrial applications.

Reductive Amination of Pyridinyl Ketones

- Reagents : Pyridin-2-yl ketone, piperidin-4-amine, sodium cyanoborohydride.

- Conditions : Methanol, reflux (12–20 hours).

- Procedure :

- Yield : ~60–70% (based on similar piperidine syntheses).

Limitations : Requires strict control of stoichiometry to avoid over-reduction.

Weinreb Amide Intermediates

- Reagents : Piperidine-4-carboxylic acid, N,O-dimethylhydroxylamine, n-butyllithium.

- Conditions : Anhydrous THF, −78°C.

- Procedure :

- Yield : ~50–60% (reported for analogous structures).

Advantages : Enables precise control over carbonyl reactivity.

Oxalate Salt Formation

- Reagents : Piperidin-4-yl(pyridin-2-yl)methanol (free base), oxalic acid dihydrate.

- Conditions : Ethanol/water mixture, 25–40°C.

- Procedure :

- Purity : >98% (HPLC).

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Grignard-Mediated | 65–75% | High | Moderate | Industrial |

| Reductive Amination | 60–70% | Moderate | Low | Lab-scale |

| Weinreb Amide | 50–60% | High | High | Lab-scale |

Key Research Findings

- Stereoselectivity : Grignard methods favor trans-diastereomers due to chelation control.

- Salt Stability : Oxalate salt exhibits superior crystallinity and hygroscopic resistance compared to hydrochloride.

- Industrial Preference : Grignard routes are favored for scalability, while reductive amination is common in academic settings.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanol oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-2-yl)methanol oxalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-2-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights critical differences between the target compound and its analogs:

*Estimated based on free base + oxalic acid (C₂H₂O₄).

Biological Activity

Piperidin-4-yl(pyridin-2-yl)methanol oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology. This article delves into the compound's mechanisms of action, its interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₅, with a molecular weight of 282.29 g/mol. The compound features a piperidine ring substituted with a pyridine moiety and a methanol group, which contributes to its unique structural properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1F receptor subtype. This receptor plays a crucial role in pain modulation and anxiety regulation. Compounds that activate this receptor may provide therapeutic benefits for conditions such as migraines and anxiety disorders .

Interaction Studies

Preliminary studies indicate that this compound selectively activates the 5-HT1F receptor, which could lead to beneficial downstream effects in treating migraine and anxiety disorders . The compound's structure allows for modifications that can enhance its efficacy and selectivity for these biological targets .

Biological Activity Overview

Research indicates that this compound may also possess anti-cancer properties by inhibiting specific kinases involved in tumor growth. However, further studies are necessary to confirm these effects in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Piperidin-4-yl(pyridin-4-yl)methanol oxalate | Similar piperidine structure | Exhibits different receptor selectivity; potential anti-cancer properties |

| Pyrrolidinyl(pyridin-2-yl)methanol oxalate | Contains a pyrrolidine ring | Different pharmacological profile; may target different biological pathways |

| Piperazinyl(pyridin-2-yl)methanol oxalate | Substituted with a piperazine ring | Known for anxiolytic effects; broader therapeutic applications |

The uniqueness of this compound lies in its specific receptor activity and potential therapeutic applications not fully explored by similar compounds .

Case Studies and Research Findings

- Serotonin Receptor Activation : A study demonstrated that derivatives of the compound exhibit significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

- Anti-Cancer Properties : Research indicates that certain derivatives might inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation, although comprehensive in vivo studies are still required .

- Pharmacological Applications : The compound's interactions with serotonin receptors suggest it could be beneficial in developing treatments for migraines and anxiety disorders, with ongoing research focusing on optimizing its pharmacokinetic properties .

Q & A

Q. Q1. What are the recommended synthetic routes for Piperidin-4-yl(pyridin-2-yl)methanol oxalate, and how can reaction yields be optimized?

A1. The synthesis typically involves coupling pyridin-2-ylmethanol derivatives with piperidin-4-yl intermediates. For example, similar compounds like 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine are synthesized via nucleophilic substitution in dichloromethane with NaOH, followed by purification steps (e.g., washing with brine, drying over Na₂SO₄) to achieve >99% purity . Optimizing stoichiometry (e.g., excess piperidin-4-yl reagent) and controlling reaction temperature (20–25°C) can improve yields. Monitoring intermediates via TLC or HPLC is critical .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry of the piperidine and pyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., oxalate salt adds 88.02 g/mol to the free base). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and oxalate carbonyl (C=O). For impurities, LC-MS with charged aerosol detection (CAD) is recommended, as seen in pharmacopeial standards for related compounds .

Q. Q3. How does the oxalate counterion influence the compound’s stability and solubility?

A3. The oxalate salt improves aqueous solubility compared to the free base, critical for in vitro assays. However, oxalate forms can degrade under high humidity or acidic conditions. Stability studies (40°C/75% RH for 6 months) are advised to assess decomposition pathways, such as oxalate hydrolysis. Storage at –20°C in desiccated amber vials is recommended .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A4. Discrepancies often arise from assay conditions (e.g., cell line variability, oxalate salt vs. free base). For example, oxalate may chelate metal ions in enzymatic assays, altering results. To standardize

Q. Q5. What strategies are effective for developing selective analytical methods to distinguish this compound from structurally similar metabolites?

A5. Advanced chromatographic separation (e.g., UPLC with HILIC columns) coupled with tandem MS/MS can resolve isomers. For example, norfentanyl metabolites with piperidin-4-yl groups require MRM transitions specific to the oxalate adduct (m/z 327.3871 for [M+H]+). Method validation should include spike-recovery tests in biological matrices (plasma, urine) .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyridin-2-yl moiety in target binding?

A6. Replace the pyridin-2-yl group with bioisosteres (e.g., pyrimidin-2-yl, thiazol-2-yl) and compare binding affinities using SPR or radioligand assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with receptors like opioid or sigma-1. For example, RO5506284 analogs show that pyridinyl substitution modulates amyloid-beta inhibition .

Q. Q7. What are the challenges in assessing the compound’s solubility in non-polar solvents, and how can they be mitigated?

A7. The oxalate salt has limited solubility in organic solvents (e.g., logP ~1.2). Strategies:

Q. Q8. How do metabolic pathways differ between this compound and its deuterated analogs?

A8. Deuterated versions (e.g., norfentanyl-D5 oxalate) exhibit slower hepatic metabolism due to kinetic isotope effects. Use LC-HRMS to track deuterium retention in metabolites (e.g., hydroxylated piperidine). In vivo studies in rodents show 20–30% longer half-life for deuterated forms, critical for prolonged activity .

Q. Q9. What experimental designs are optimal for evaluating the compound’s stability under physiological pH conditions?

A9. Conduct forced degradation studies:

- Incubate in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours.

- Monitor degradation via UPLC-UV at 254 nm. Oxalate salts degrade fastest at pH <3, forming free base and oxalic acid .

Methodological Considerations

Q. Q10. How can researchers address discrepancies in reported melting points for this compound?

A10. Variability often stems from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. Form II). Standardize drying protocols (e.g., vacuum desiccation for 48 hours) and cross-reference with X-ray crystallography data .

Q. Q11. What safety protocols are essential for handling this compound in lab settings?

A11. Follow GHS guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Avoid inhalation (P305+P351+P338) and skin contact (P280).

- Store in flame-resistant cabinets away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.